molecular formula C16H21N3O2S B216234 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Numéro de catalogue B216234
Poids moléculaire: 319.4 g/mol
Clé InChI: JDCCSJWTWSIHRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. It is a selective antagonist of the GABAA alpha5 receptor, which is known to play a role in cognitive function and memory formation. In

Mécanisme D'action

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a selective antagonist of the GABAA alpha5 receptor, which is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide enhances synaptic plasticity and improves memory and cognitive function.
Biochemical and Physiological Effects:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has been shown to improve memory and cognitive function in animal models, as well as reduce drug-seeking behavior. It has also been shown to enhance synaptic plasticity in the hippocampus, which may underlie its cognitive-enhancing effects. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has a half-life of approximately 2 hours and is metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is its selectivity for the GABAA alpha5 receptor, which reduces the risk of off-target effects. However, one limitation of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in treating drug addiction. Additionally, further studies are needed to determine the optimal dosing and administration of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide, as well as its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis method of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine to give the final product. The yield of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is reported to be around 60%.

Applications De Recherche Scientifique

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been shown to improve memory and cognitive function in animal models, suggesting that it may have therapeutic potential in humans. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Propriétés

Nom du produit

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Formule moléculaire

C16H21N3O2S

Poids moléculaire

319.4 g/mol

Nom IUPAC

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C16H21N3O2S/c1-5-21-12-9-7-6-8-11(12)14(20)17-15-19-18-13(22-15)10-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,19,20)

Clé InChI

JDCCSJWTWSIHRV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

SMILES canonique

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.